2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
2-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEBCCJXJLNMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309895 | |
| Record name | 2-Bromo-7-methoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85928-57-0 | |
| Record name | 85928-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-7-methoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-3,4-DIHYDRO-7-METHOXY-1(2H)-NAPHTHALENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Radical-Initiated Bromination
In a protocol adapted from Alectinib intermediate synthesis, NBS in acetonitrile at ambient temperature (25–30°C) selectively brominates the allylic position without aromatic ring substitution:
Procedure
-
Substrate : 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (0.4 g)
-
Brominating agent : NBS (0.38 g, 1.0 equiv)
-
Solvent : Acetonitrile (8.0 mL)
-
Workup : Solvent removal under reduced pressure, purification via petroleum ether wash
Critical Factors
-
Solvent polarity : Acetonitrile stabilizes the transition state for radical propagation.
-
Temperature control : Avoids thermal decomposition of NBS.
-
Exclusion of light : Minimizes competing photochemical pathways.
Outcome
Alternative Pathways and Comparative Analysis
Electrophilic Aromatic Substitution (EAS)
While EAS is common for aromatic bromination, the target compound’s bromine resides on the saturated ring, rendering EAS ineffective. However, ortho-directing effects of the methoxy group could theoretically guide electrophilic attack on the aromatic ring, but this is circumvented by the allylic bromination strategy.
Halogen Exchange Reactions
Metal-halogen exchange (e.g., Li-Br exchange) is impractical due to the stability of the dihydronaphthalenone core under strongly basic conditions.
Scalability and Industrial Applications
The patent-derived method demonstrates scalability:
-
Batch size : Up to 55 kg of tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate processed.
-
Solvent recovery : Ethyl acetate and isopropanol are recycled, reducing environmental impact.
-
Yield optimization : Co-distillation with isopropanol enhances purity (>99% by HPLC).
Challenges and Mitigation Strategies
Regiochemical Byproducts
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to interact with various biological targets. Its unique structure allows it to serve as:
- Pharmaceutical Precursor : It can be modified to create new therapeutic agents targeting specific diseases.
- Biochemical Probes : Used in studies to elucidate mechanisms of action in biological systems.
Case Study: A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, suggesting its utility in cancer therapy research.
Organic Synthesis
In organic chemistry, 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is utilized as an intermediate for synthesizing more complex organic molecules. Its bromine atom serves as a functional handle for further chemical transformations:
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 85 |
| Coupling Reactions | Various biaryl compounds | 75 |
Materials Science
The compound is also explored for applications in materials science:
- Dyes and Pigments : Its chromophoric properties make it suitable for developing colorants used in various industries.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C2 or C7 improves metabolic stability compared to fluorine or hydroxyl groups .
- Methoxy Positioning : Methoxy at C7 (target compound) vs. C6 (6-methoxy-2-phenyl-DHN) alters steric and electronic interactions with target proteins .
- Benzylidene Derivatives : The addition of a benzylidene group (e.g., in (E)-7-bromo-2-(4-methoxybenzylidene)-DHN) introduces planar rigidity, favoring π-π interactions in protein binding .
Key Observations :
- NBS vs. Br₂ : NBS offers better control for regioselective bromination in acetonitrile .
- Friedel-Crafts Routes : 7-Bromo-DHN intermediates are critical for synthesizing benzylidene derivatives via Claisen-Schmidt condensations .
Crystallographic and Conformational Analysis
X-ray crystallography reveals distinct structural features across DHN derivatives:
Key Observations :
- Bond Lengths : The C7=C8 bond in brominated derivatives (1.351 Å) is slightly elongated compared to fluorinated analogs (1.338 Å), reflecting halogen size differences .
- Chair Conformation: The cyclohexanone ring adopts a chair conformation in most derivatives, critical for binding to hydrophobic enzyme pockets .
Key Observations :
Biological Activity
2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 85928-57-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHBrO. The presence of bromine and methoxy groups contributes to its unique biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the areas of anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Naphthoquinone derivatives, structurally related to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that naphthoquinones can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
Table 1: Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.6 | Apoptosis induction |
| 1,4-Naphthoquinone | A549 | 12.3 | ROS generation |
| Menadione | MCF-7 | 9.8 | DNA damage |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This mechanism may be attributed to the suppression of NF-kB signaling pathways.
Neuroprotective Properties
Neuroprotection is another area where this compound has been investigated. The compound may protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses . This activity suggests potential applications in neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to generate ROS plays a crucial role in its anticancer activity.
- Caspase Activation : Induction of apoptosis through caspase pathways is a significant mechanism for its anticancer effects.
- Cytokine Inhibition : Suppression of inflammatory cytokines reflects its anti-inflammatory potential.
Case Studies
Several case studies have explored the efficacy and safety profiles of compounds related to this compound:
-
Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
"The results indicated that at concentrations above 10 µM, significant apoptosis was observed in HeLa cells" .
- Neuroprotective Effects in Animal Models : In vivo studies using rodent models showed that administration of the compound reduced markers of oxidative stress in brain tissues.
Q & A
Q. What are the established synthetic routes for 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one?
The compound is synthesized via Claisen-Schmidt condensation between 7-bromo-3,4-dihydronaphthalen-1(2H)-one and substituted benzaldehydes under reflux in methanol. Purification involves recrystallization to isolate stereoisomers, with yields optimized by controlling reaction time and stoichiometry (e.g., 2.7 mmol ketone + 4.0 mmol aldehyde) .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular geometry. The compound crystallizes in monoclinic space group P2₁/n, with bond lengths (e.g., C7=C8 olefinic bond: 1.351 Å) and torsion angles (e.g., C8–C7–C11–C12: 175.2°) determined using SHELXL refinement. Hydrogen bonding (e.g., C18–H18A···O1) and π-interactions further stabilize the crystal lattice .
Q. What spectroscopic methods validate its purity?
Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., methoxy proton resonance at δ 3.8–4.0 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O) stretches near 1680 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95%) .
Advanced Research Questions
Q. How do substituents (bromo, methoxy) influence biological activity?
The bromine atom enhances metabolic stability and membrane permeability, while the methoxy group modulates hydrophobic interactions with target proteins (e.g., adenosine receptors). Structure-activity relationship (SAR) studies show that halogenation at position 7 improves anticancer activity, whereas methoxy at position 2 optimizes anti-neuroinflammatory effects .
Q. What crystallographic challenges arise in resolving stereoisomers?
E/Z isomerism in the benzylidene moiety complicates structure determination. SHELXD/SHELXE pipelines enable phase resolution, while anisotropic displacement parameters distinguish between isomers. Weak hydrogen bonds (e.g., C–H···π) and chair conformations in the dihydronaphthalenone ring aid in modeling .
Q. How can conflicting bioactivity data be reconciled across studies?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability) or impurities in synthesized batches. Cross-validation using orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition) and rigorous HPLC-MS purity checks (>99%) are recommended .
Q. What strategies optimize solubility for in vivo studies?
Log P values (2.86 consensus) indicate moderate hydrophobicity. Co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) improve aqueous solubility. Substituent modification (e.g., replacing methoxy with hydroxyl groups) can enhance solubility but may reduce bioavailability .
Q. How is computational modeling integrated with experimental data?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity sites. Molecular docking (AutoDock Vina) validates interactions with targets like NF-κB, guided by crystallographic data on dihedral angles and hydrophobic pockets .
Methodological Notes
- SHELX Refinement : Always apply TWIN/BASF commands for twinned crystals and validate using Rint (<5%) .
- SAR Workflow : Combine Claisen-Schmidt derivatization with high-throughput screening to prioritize analogs .
- Crystallography Reproducibility : Deposit CIF files in public databases (e.g., CCDC) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
